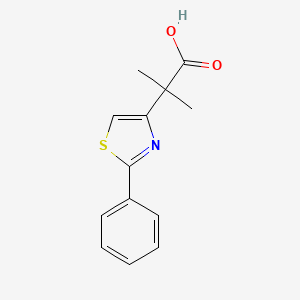

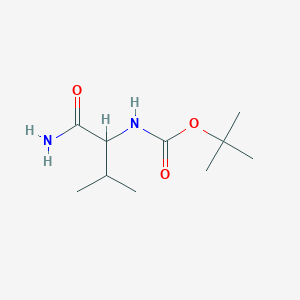

2-Methyl-2-(2-phenyl-1,3-thiazol-4-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Methyl-2-(2-phenyl-1,3-thiazol-4-yl)propanoic acid” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Mécanisme D'action

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Mode of Action

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

Thiazole derivatives have been found to interact with various biochemical pathways, leading to a wide range of biological activities .

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities .

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 2-Methyl-2-(2-phenyl-1,3-thiazol-4-yl)propanoic acid in lab experiments is its ability to selectively destroy dopaminergic neurons, making it a useful tool for studying Parkinson's disease. However, its neurotoxic effects can also be a limitation, as they can make it difficult to study the long-term effects of treatments in animal models.

Orientations Futures

There are several potential future directions for research involving 2-Methyl-2-(2-phenyl-1,3-thiazol-4-yl)propanoic acid. One area of interest is the development of new treatments for Parkinson's disease based on the insights gained from studying this compound. Another area of interest is the investigation of this compound's effects on other physiological systems, such as cholesterol metabolism and cancer cell growth. Additionally, further research is needed to fully understand the mechanism of this compound's neurotoxicity and to develop new methods for mitigating its effects.

Méthodes De Synthèse

The synthesis of 2-Methyl-2-(2-phenyl-1,3-thiazol-4-yl)propanoic acid involves several steps, including the reaction of 2-phenyl-1,3-thiazole-4-carboxylic acid with methyl iodide to form this compound. The reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydroxide.

Applications De Recherche Scientifique

2-Methyl-2-(2-phenyl-1,3-thiazol-4-yl)propanoic acid has been studied for a variety of scientific research applications, including its potential use as a tool to study Parkinson's disease. This compound is converted to a toxic metabolite in the brain that selectively destroys dopaminergic neurons, leading to symptoms similar to Parkinson's disease in humans. This has allowed researchers to study the disease in animal models and develop potential treatments.

Propriétés

IUPAC Name |

2-methyl-2-(2-phenyl-1,3-thiazol-4-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-13(2,12(15)16)10-8-17-11(14-10)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDKNUMZCRFOPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CSC(=N1)C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

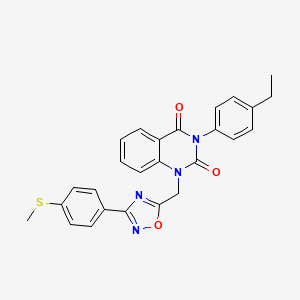

![3-(1-(2-(methylthio)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2392574.png)

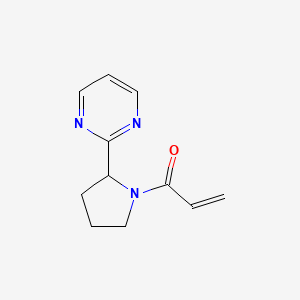

![(4-(3,4-dichlorophenyl)piperazin-1-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone](/img/structure/B2392575.png)

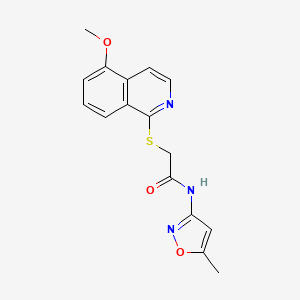

![N-(3-chloro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2392594.png)